molecular formula C10H6ClN3 B8740073 7-Amino-3-chloroquinoline-8-carbonitrile CAS No. 88362-40-7

7-Amino-3-chloroquinoline-8-carbonitrile

Cat. No.: B8740073
CAS No.: 88362-40-7
M. Wt: 203.63 g/mol
InChI Key: JVFXPIMCVFAUJG-UHFFFAOYSA-N
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Description

7-Amino-3-chloroquinoline-8-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amino group at position 7, a chlorine atom at position 3, and a nitrile group at position 6. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules, particularly in antimalarial and anticancer agents.

Properties

CAS No.

88362-40-7

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

7-amino-3-chloroquinoline-8-carbonitrile

InChI

InChI=1S/C10H6ClN3/c11-7-3-6-1-2-9(13)8(4-12)10(6)14-5-7/h1-3,5H,13H2

InChI Key

JVFXPIMCVFAUJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type and position, influencing reactivity and interactions:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
7-Amino-3-chloroquinoline-8-carbonitrile 7-NH₂, 3-Cl, 8-CN C₁₀H₆ClN₃ ~215.6 (calculated) Polar amino group enhances solubility
3-Chloro-7-(pentylamino)quinoline-8-carbonitrile 7-pentylamino, 3-Cl, 8-CN C₁₅H₁₆ClN₃ 273.76 Alkyl chain increases hydrophobicity
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile 4-Cl, 7-OCH₂CH₂Cl, 6-OCH₃, 3-CN C₁₄H₁₂Cl₂N₂O₂ 323.17 Ether and methoxy groups improve metabolic stability
7-Bromo-4-chloroquinoline-3-carbonitrile 7-Br, 4-Cl, 3-CN C₁₀H₄BrClN₂ 282.51 Halogenation enhances electrophilicity

Key Observations :

  • Amino vs. Alkylamino Groups: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to alkylamino derivatives (e.g., pentylamino in CAS 88347-17-5), which favor lipid solubility.
  • Positional Effects : Substitution at position 7 (as in the target compound) vs. position 4 (e.g., 4-chloro derivatives) alters electronic distribution, affecting reactivity in nucleophilic substitution reactions.

Physicochemical Properties

Data from analogs suggest trends in physical properties:

Property This compound (Inferred) 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Boiling Point (°C) ~400–450 (estimated) 452.3±45.0 Not reported
pKa ~1–2 (predicted) 0.83±0.42 2.5–3.5 (hydroxy group)
Density (g/cm³) ~1.2–1.3 1.20±0.1 1.35±0.1

Insights :

  • Higher molar mass analogs (e.g., pentylamino derivative) exhibit elevated boiling points due to increased van der Waals interactions.

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